Colistin: A Historical and Technical Guide to a Last-Resort Antibiotic
Colistin: A Historical and Technical Guide to a Last-Resort Antibiotic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin, also known as polymyxin E, is a polypeptide antibiotic that has experienced a remarkable journey from its discovery in the mid-20th century to its current role as a critical last-resort treatment for multidrug-resistant Gram-negative infections.[1][2] Initially hailed as a "miraculous molecule" for its potent bactericidal activity, its use declined due to concerns over nephrotoxicity and neurotoxicity.[3][4] However, the rise of extensively drug-resistant (XDR) pathogens has necessitated its revival in clinical practice.[1] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and the evolution of resistance to colistin, with a focus on the experimental methodologies that have defined our understanding of this crucial antibiotic.
Discovery and Early History
Colistin was first discovered in 1947 in Japan by Koyama from a strain of Bacillus polymyxa var. colistinus, later reclassified as Paenibacillus polymyxa.[1][3][5] The initial discovery was published in the Journal of Antibiotics in 1950. It was introduced into clinical practice in the 1950s, with a less toxic prodrug, colistimethate sodium (CMS), becoming available for injection in 1959.[5]
Original Isolation and Purification
Experimental Protocol: Conceptual Early Isolation and Purification of Colistin
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Fermentation: Bacillus polymyxa var. colistinus would be cultured in a suitable liquid fermentation medium to allow for the production of colistin.
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Cell Removal: The bacterial cells would be separated from the fermentation broth by centrifugation or filtration.
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Initial Precipitation: The crude colistin in the supernatant would be precipitated using a salt, such as ammonium sulfate, or by adjusting the pH.
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Solvent Extraction: The precipitate would be redissolved and subjected to a series of solvent extractions to remove impurities.
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Acid Precipitation: Early methods for polymyxin purification often involved precipitation with organic acids.
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Decolorization: A step involving treatment with a decolorizing agent, such as activated charcoal or potassium permanganate, would be used to remove pigments.
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Drying: The purified colistin salt would be dried to a powder.
It is important to note that this is a generalized protocol, and the specific reagents and conditions used by Koyama and his team may have varied.
Chemical Structure
Colistin is a complex mixture of closely related polypeptides, with colistin A (polymyxin E1) and colistin B (polymyxin E2) being the major components. These molecules consist of a cyclic heptapeptide ring and a linear tripeptide side chain acylated at the N-terminus by a fatty acid. The primary difference between colistin A and B lies in the fatty acid moiety: 6-methyloctanoic acid in colistin A and 6-methylheptanoic acid in colistin B. The multiple positively charged diaminobutyric acid (Dab) residues confer a polycationic nature to the molecule, which is crucial for its mechanism of action.[1]
Early Clinical Use and Toxicity
Colistin was initially used to treat infections caused by Gram-negative bacteria, including those caused by Pseudomonas aeruginosa, Salmonella, and Shigella.[6] However, its use was curtailed in the 1970s and 1980s due to reports of significant nephrotoxicity and neurotoxicity.[5][7]
Quantitative Data from Early Clinical Evaluations
Detailed quantitative data from the earliest clinical trials in the 1950s and 1960s are scarce in the readily available literature. However, retrospective analyses of later periods provide some insight into its efficacy and toxicity.
| Parameter | Finding | Citation |
| Clinical Response | A meta-analysis of 9 studies showed no significant difference in clinical response between colistin and other antibiotics for pulmonary infections caused by P. aeruginosa or A. baumannii. | [6] |
| Mortality | The same meta-analysis found no significant difference in hospital mortality between colistin and control groups. | [6] |
| Nephrotoxicity | The incidence of nephrotoxicity is a major concern. One study reported that 45% of critically ill patients treated with colistimethate sodium met the RIFLE criteria for nephrotoxicity. | [7] |
| Neurotoxicity | Neurotoxicity is considered a less frequent adverse effect compared to nephrotoxicity. | [7] |
Mechanism of Action
The primary target of colistin is the outer membrane of Gram-negative bacteria. The polycationic nature of the colistin molecule allows it to interact with the anionic lipopolysaccharide (LPS) in the outer membrane.[1] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to disruption of the outer membrane's integrity.[1] This initial disruption is followed by the insertion of the hydrophobic fatty acid tail of colistin into the membrane, which further destabilizes the membrane and leads to leakage of intracellular contents and ultimately, cell death.[1]
Figure 1: Simplified signaling pathway of colistin's mechanism of action.
Antimicrobial Susceptibility Testing: A Historical Perspective
The assessment of bacterial susceptibility to colistin has evolved over time. In the early days, methods were not as standardized as they are today.
Early Experimental Protocol: Broth Dilution Method (Conceptual)
The broth dilution method was a foundational technique for determining the minimum inhibitory concentration (MIC) of an antibiotic.
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Preparation of Antibiotic Dilutions: A series of twofold dilutions of colistin would be prepared in a liquid growth medium (e.g., nutrient broth) in test tubes.
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Inoculation: Each tube would be inoculated with a standardized suspension of the test bacterium.
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Incubation: The tubes would be incubated at a suitable temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
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Observation: The MIC would be determined as the lowest concentration of colistin that completely inhibited visible bacterial growth.
Today, broth microdilution is the recommended standard method for colistin susceptibility testing, as other methods like disk diffusion are unreliable due to the poor diffusion of the large colistin molecule in agar.[8]
The Emergence of Colistin Resistance
The renewed and widespread use of colistin has inevitably led to the emergence of resistance. Initially, resistance was primarily attributed to chromosomal mutations affecting the two-component regulatory systems, such as PmrA/PmrB and PhoP/PhoQ, which lead to modifications of the lipid A portion of LPS. These modifications reduce the net negative charge of the LPS, thereby decreasing its affinity for the positively charged colistin.
A significant turning point in colistin resistance was the discovery of the plasmid-mediated mcr-1 gene in 2015. This gene encodes a phosphoethanolamine transferase that modifies lipid A, conferring transferable colistin resistance. The discovery of mcr-1 and subsequent variants has raised significant public health concerns due to the potential for rapid dissemination of colistin resistance among Gram-negative pathogens.
Figure 2: Mechanisms of colistin resistance.
Conclusion
Colistin stands as a testament to the dynamic nature of antimicrobial therapy. Its journey from a promising discovery to a drug of last resort highlights the ongoing battle against antibiotic resistance. For researchers and drug development professionals, the story of colistin underscores the importance of understanding the historical context of antibiotics, their mechanisms of action, and the molecular basis of resistance. As we face a future with a diminishing pipeline of new antibiotics, the careful stewardship and continued study of older drugs like colistin will be paramount in preserving their efficacy for future generations.
References
- 1. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The History of Colistin Resistance Mechanisms in Bacteria: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colistin: Lights and Shadows of an Older Antibiotic [mdpi.com]
- 4. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colistin - Wikipedia [en.wikipedia.org]
- 6. Clinical efficacy and safety of colistin treatment in patients with pulmonary infection caused by Pseudomonas aeruginosa or Acinetobacter baumannii: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal and neurological side effects of colistin in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
